11-Deoxy prostaglandin F1beta
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Deoxy prostaglandin F1beta typically involves the cyclooxygenase pathway of arachidonic acid metabolism. The process begins with the conversion of arachidonic acid to prostaglandin H2 (PGH2) via the action of cyclooxygenase enzymes. PGH2 is then further metabolized to produce various prostaglandins, including this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar pathways as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for research and therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
11-Deoxy prostaglandin F1beta undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydroxy derivatives .
Scientific Research Applications
11-Deoxy prostaglandin F1beta has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of prostaglandins.
Biology: Investigated for its role in cellular signaling and regulation of physiological processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-tumor, and anti-diabetic properties.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 11-Deoxy prostaglandin F1beta involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to prostaglandin receptors, which are G-protein-coupled receptors involved in various signaling pathways. This binding triggers a cascade of intracellular events, leading to the modulation of inflammation, vascular tone, and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
Prostaglandin F1α: Another member of the prostaglandin family with similar biological activities.
Prostaglandin E2: Known for its role in inflammation and pain modulation.
Prostaglandin D2: Involved in allergic responses and sleep regulation.
Uniqueness
11-Deoxy prostaglandin F1beta is unique due to its specific stereochemistry and biological activities. Its anti-inflammatory, anti-tumor, and anti-diabetic effects make it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
7-[(1R,2R,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-19,21-22H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBPXYQCXNOTFK-JLNUFZAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CCC(C1CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CC[C@H]([C@@H]1CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210018 | |
Record name | Prost-13-en-1-oic acid, 9,15-dihydroxy-, (9β,13E,15S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001210018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37785-99-2 | |
Record name | Prost-13-en-1-oic acid, 9,15-dihydroxy-, (9β,13E,15S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37785-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prost-13-en-1-oic acid, 9,15-dihydroxy-, (9β,13E,15S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001210018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.